molecular formula C3H8 B1595551 Propane-d8 CAS No. 2875-94-7

Propane-d8

Cat. No.: B1595551
CAS No.: 2875-94-7
M. Wt: 52.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-AUOAYUKBSA-N
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Mechanism of Action

Target of Action

Propane-d8, also known as perdeuteropropane, is a deuterated derivative of propane . It is primarily used in scientific research, particularly in studies involving combustion and other chemical reactions . The primary targets of this compound are the enzymes and proteins involved in these reactions .

Mode of Action

The mode of action of this compound is similar to that of propane, with the key difference being the presence of deuterium atoms instead of hydrogen . This substitution can influence the rate of chemical reactions due to the kinetic isotope effect, potentially leading to different reaction pathways or outcomes .

Biochemical Pathways

This compound can be involved in various biochemical pathways, depending on the specific context of its use. For instance, in microbial synthesis of propane, the engineered valine pathway of E. coli and cyanobacterial aldehyde-deformylating oxygenase (ADO) can be used . The valine pathway produces isobutyraldehyde, which ADO then converts into propane .

Pharmacokinetics

Like other gases, it is likely to have high volatility and low solubility in water, which would influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of this compound’s action is largely dependent on the specific reaction it is involved in. In combustion reactions, for example, it can contribute to the production of heat and various combustion products . In biochemical reactions, it can lead to the production of propane or other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-d8 can be synthesized through various methods, including the catalytic deuteration of propane. One common method involves the reaction of propane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The process requires careful control of reaction conditions to ensure complete deuteration and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propane-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like lithium aluminum deuteride (LiAlD4) for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include deuterated methane, ethane, carbon dioxide, and water, depending on the type of reaction and conditions used .

Scientific Research Applications

Propane-d8 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propane-d8 include other deuterated hydrocarbons such as:

  • Methane-d4 (CD4)
  • Ethane-d6 (C2D6)
  • Butane-d10 (C4D10)

Uniqueness

This compound is unique due to its eight deuterium atoms, which provide a distinct isotopic signature and a significant kinetic isotope effect. This makes it particularly useful in studies where precise tracking of deuterium atoms is required .

Properties

IUPAC Name

1,1,1,2,2,3,3,3-octadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182931
Record name Propane-d8
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-94-7
Record name Propane-d8
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-d8
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-94-7
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Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-d8
Reactant of Route 2
Propane-d8
Reactant of Route 3
Propane-d8
Reactant of Route 4
Propane-d8
Reactant of Route 5
Propane-d8
Reactant of Route 6
Propane-d8
Customer
Q & A

Q1: What is the significance of using Deuterated Propane (Propane-d8) in scientific research?

A1: this compound, with all its hydrogen atoms replaced by deuterium, serves as a valuable tool in various scientific disciplines. Its use stems from the distinct properties of deuterium, which, being an isotope of hydrogen, exhibits similar chemical behavior but differs in mass and nuclear spin. This isotopic substitution allows researchers to track reactions, probe mechanisms, and gain insights into molecular structure and dynamics.

Q2: How does this compound interact with zeolite catalysts, and what information can be gleaned from these interactions?

A: Studies using in situ 1H MAS NMR spectroscopy have revealed that this compound undergoes hydrogen/deuterium (H/D) exchange when adsorbed on zeolite H-ZSM-5 [, ]. This exchange occurs with both the methyl and methylene groups of this compound, indicating their involvement in interactions with the acidic hydroxyl groups of the zeolite. Analyzing the kinetics of this exchange offers insights into the mechanism of propane activation on zeolite catalysts, suggesting the formation of a pentavalent transition state during the process [].

Q3: How does the ionization potential of this compound influence its behavior in radiolysis experiments with hydrocarbon mixtures?

A: Research on the radiolysis of binary hydrocarbon mixtures has demonstrated the role of ionization potential in intermolecular interactions []. When this compound, with its lower ionization potential, is irradiated in the presence of hydrocarbons possessing higher ionization potentials, a phenomenon of charge transfer occurs. This transfer leads to enhanced production of D2 and HD. Conversely, this effect is diminished when the ionization potential order is reversed, highlighting the importance of ionization potential in dictating reaction pathways during radiolysis [].

Q4: Can you elaborate on the application of this compound in studying site-specific rate constants for hydrogen abstraction by hydroxyl radicals?

A: this compound, along with other deuterated and non-deuterated alkanes, serves as a crucial probe for deciphering the site-specific kinetics of hydrogen abstraction by hydroxyl radicals []. By systematically substituting hydrogen with deuterium at specific positions in propane and analyzing the reaction rates, researchers can determine the individual rate constants for hydrogen abstraction from different carbon sites (primary and secondary). This information is invaluable for understanding combustion chemistry and atmospheric reaction mechanisms [].

Q5: Beyond experimental studies, has this compound found applications in computational chemistry, and if so, how?

A: Yes, this compound has been employed in computational chemistry, specifically in determining the harmonic force field of propane []. By utilizing experimental vibrational frequencies obtained from spectroscopic analyses of this compound and other partially deuterated propane isotopologues, researchers can refine the accuracy of computational models used to predict molecular vibrations. This approach enhances our understanding of molecular structure and dynamics [].

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